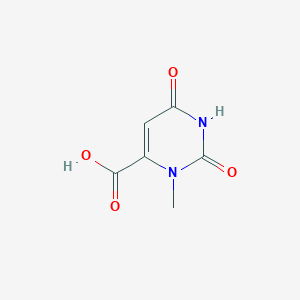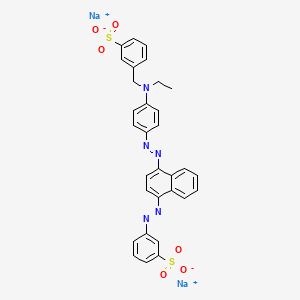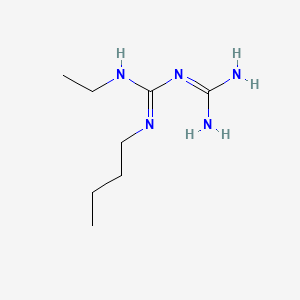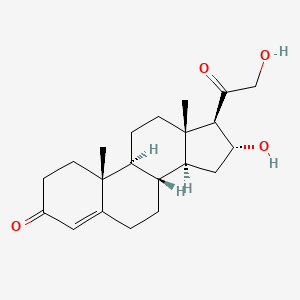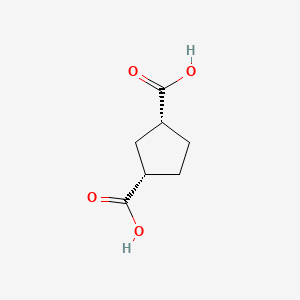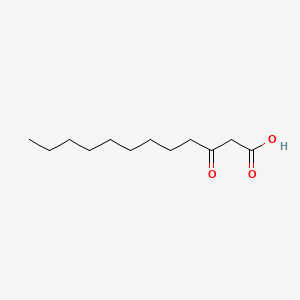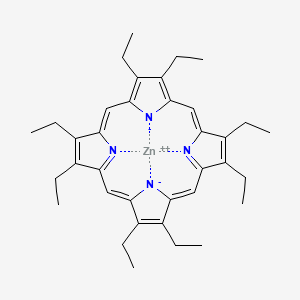
zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The zinc octaethylporphyrin complex, commonly referred to as the zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide, is a coordination compound consisting of zinc and octaethylporphyrin. Octaethylporphyrin is a synthetic porphyrin derivative, which is a type of macrocyclic compound similar to naturally occurring porphyrins found in hemoglobin and chlorophyll. The this compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide can be synthesized through the coordination of zinc ions with octaethylporphyrin. One common method involves the reaction of zinc acetate with octaethylporphyrin in a suitable solvent such as chloroform or dichloromethane. The reaction is typically carried out under reflux conditions to ensure complete coordination of the zinc ions with the porphyrin ligand. The resulting complex can be purified through recrystallization or chromatography techniques .
Industrial Production Methods
While the industrial production of the this compound is not as widespread as other zinc compounds, it can be scaled up using similar synthetic routes. The key to industrial production lies in optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the porphyrin ligand is replaced by other ligands.
Coordination: The complex can form coordination compounds with other molecules, such as fullerenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions can be facilitated by using excess ligands or by changing the solvent environment.
Coordination: Coordination reactions typically involve the use of bidentate or multidentate ligands.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc porphyrin oxides, while reduction reactions can produce zinc porphyrin hydrides. Coordination reactions can result in the formation of multi-component complexes with unique properties .
Aplicaciones Científicas De Investigación
The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of the zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide involves the interaction of the zinc ion with the porphyrin ligand. The zinc ion coordinates with the nitrogen atoms of the porphyrin ring, forming a stable complex. This coordination enhances the photophysical properties of the porphyrin, allowing it to absorb and emit light efficiently. The complex can also undergo charge transfer interactions with other molecules, leading to the generation of reactive species such as singlet oxygen .
Comparación Con Compuestos Similares
The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide can be compared with other similar compounds, such as:
Zinc tetraphenylporphyrin: Similar to the this compound, zinc tetraphenylporphyrin is a coordination compound with zinc and a porphyrin ligand.
Zinc phthalocyanine: This compound is another zinc coordination complex with a macrocyclic ligand.
Zinc porphyrin derivatives: Various zinc porphyrin derivatives with different substituents on the porphyrin ring have been synthesized.
The this compound is unique due to its specific combination of zinc and octaethylporphyrin, which imparts distinct photophysical and photochemical properties. Its ability to form stable coordination compounds and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C36H44N4Zn |
|---|---|
Peso molecular |
598.1 g/mol |
Nombre IUPAC |
zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide |
InChI |
InChI=1S/C36H44N4.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |
Clave InChI |
VVUVWOLOUOYXOI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2] |
SMILES canónico |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2] |
Sinónimos |
zinc octaethylporphyrin zinc(II) octaethylporphyrin ZnOEP cpd |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


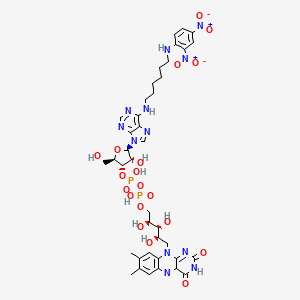
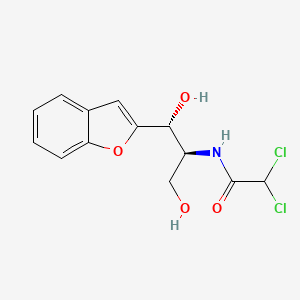
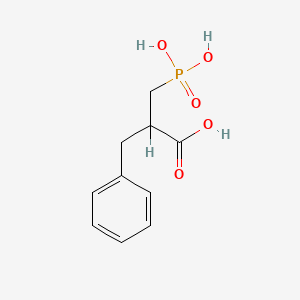
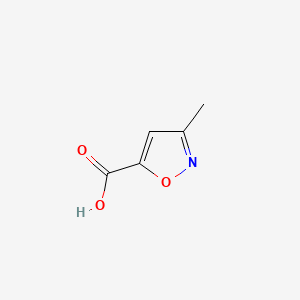
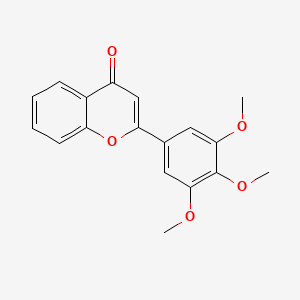
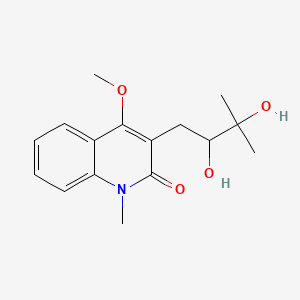
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-4-pyridinecarboxamide](/img/structure/B1196761.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-[3-(1-imidazolyl)propylamino]-4-oxazolecarbonitrile](/img/structure/B1196762.png)
